molecular formula C14H12B2O4 B3119543 9,10-Di(dihydroxyboryl)anthracene CAS No. 251659-87-7

9,10-Di(dihydroxyboryl)anthracene

Cat. No.: B3119543
CAS No.: 251659-87-7
M. Wt: 265.9 g/mol
InChI Key: GPBKEFWZTVGDDM-UHFFFAOYSA-N
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Description

“9,10-Dihydroanthracene” is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene . It’s a colorless solid used as a carrier of H2 as a hydrogen-donor . “9,10-Dihydroxyanthracene” is the hydroquinone form of 9,10-anthraquinone (AQ) and is often called soluble anthraquinone (SAQ) .


Synthesis Analysis

“9,10-Dihydroanthracene” is produced in the laboratory by dissolving metal reduction using sodium/ethanol, an application of the Bouveault–Blanc reduction . It can also be prepared by the coupling of benzyl chloride using aluminium chloride as a catalyst .


Molecular Structure Analysis

The molecular formula of “9,10-Dihydroanthracene” is C14H12 . The bond dissociation energy for the 9- and 10- carbon–hydrogen bonds are estimated at 78 kcal mol −1 .


Chemical Reactions Analysis

The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the 9,10-dibromoanthracene reactant was placed .


Physical And Chemical Properties Analysis

“9,10-Dihydroanthracene” has a molar mass of 180.250 g·mol −1 . It appears as a white solid with a density of 1.19 g mL −1 . It has a melting point of 108 to 109 °C and a boiling point of 312 °C .

Scientific Research Applications

Anthraquinones and Derivatives in Marine-Derived Fungi
Anthraquinones and their derivatives, which include anthracene-based compounds, have been studied for their diverse chemical structures and biological activities. These compounds have applications in pharmaceuticals, dyeing, and food colorants due to their chemical diversity. Marine microorganisms, including fungi, have been identified as sources of unique anthraquinones, suggesting potential in discovering therapeutic drugs and daily additives (Fouillaud et al., 2016).

Applications of Anthracene Derivatives
Anthracene derivatives are pivotal in the development of organic photochemistry, material chemistry, and as components in optical, electronic, and magnetic switches. They have been utilized in DNA cleavage studies and possess anti-cancerous properties, indicating their importance in medicinal fields (Somashekar Mn & Chetana Pr, 2016).

Triplet Excitons in Anthracene Crystals
The study of triplet excitons in anthracene crystals has contributed significantly to the understanding of organic solid-state physics. Anthracene's model system properties at room temperature, where triplet excitons are essentially free, offer insights into their behaviors and potential applications in optoelectronic devices (Avakian & Merrifield, 1968).

Atomic Force Microscopic Studies on Anthracene
Atomic force microscopy (AFM) has been used to study chemically reacting organic crystals, including anthracenes. These studies shed light on the molecular mechanisms of phase transformations and the rationalization of submicroscopic features, contributing to the understanding of anthracene's chemical behavior and its applications in material science (Kaupp, 1994).

Safety and Hazards

According to the Material Safety Data Sheet, “9,10-Dihydroanthracene” may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It’s recommended to avoid dust formation, ingestion, and inhalation .

Biochemical Analysis

Biochemical Properties

Anthracene-9,10-diyldiboronic acid plays a crucial role in biochemical reactions, particularly in the formation of complex molecular structures. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of boron-containing groups to target molecules. These interactions are often mediated through the formation of reversible covalent bonds between the boronic acid groups and diols or other nucleophilic sites on biomolecules . This property makes Anthracene-9,10-diyldiboronic acid a valuable tool in the synthesis of boron-containing biomolecules and in the study of enzyme mechanisms.

Cellular Effects

Anthracene-9,10-diyldiboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, Anthracene-9,10-diyldiboronic acid can alter gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Anthracene-9,10-diyldiboronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes by modifying their active sites or by altering their conformation . For example, the binding of Anthracene-9,10-diyldiboronic acid to an enzyme’s active site can prevent substrate access, thereby inhibiting the enzyme’s activity. Conversely, it can also stabilize certain enzyme conformations, enhancing their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anthracene-9,10-diyldiboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that prolonged exposure to Anthracene-9,10-diyldiboronic acid can result in cumulative effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of Anthracene-9,10-diyldiboronic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

Anthracene-9,10-diyldiboronic acid is involved in several metabolic pathways, interacting with enzymes such as dehydrogenases and transferases. These interactions can influence metabolic flux and alter the levels of key metabolites . The compound’s ability to form reversible covalent bonds with metabolic intermediates allows it to modulate various biochemical reactions, making it a valuable tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, Anthracene-9,10-diyldiboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form reversible covalent bonds with cellular components.

Subcellular Localization

Anthracene-9,10-diyldiboronic acid exhibits specific subcellular localization patterns, often targeting organelles such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of Anthracene-9,10-diyldiboronic acid can influence its activity and function, affecting various biochemical processes within the cell.

Properties

IUPAC Name

(10-boronoanthracen-9-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12B2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8,17-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBKEFWZTVGDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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